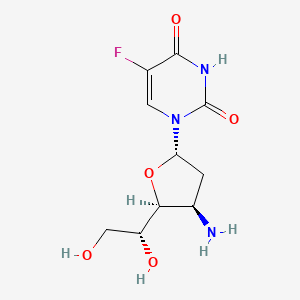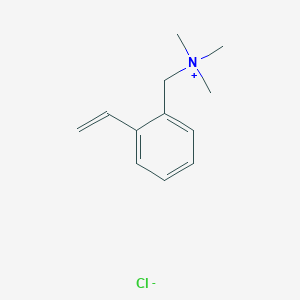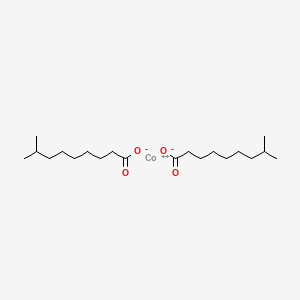
1-(5'-(L-Alanylamino)-5'-deoxy-alpha-L-talofuranosyluronic acid)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil is a complex organic compound that combines amino acids and uracil, a component of RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil involves multiple steps, starting with the preparation of the L-alanylamino group and its subsequent attachment to the talofuranosyluronic acid. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as the expression of specific enzymes in recombinant bacteria. These enzymes can catalyze the formation of the compound under controlled conditions, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different uronic acid derivatives, while substitution reactions can introduce new amino or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between amino acids and nucleic acids.
Industry: It can be used in the production of biopolymers and other industrially relevant materials.
Wirkmechanismus
The mechanism of action of 1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acid-uracil conjugates and derivatives of talofuranosyluronic acid. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
1-(5’-(L-Alanylamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil is unique due to its specific combination of amino acid and uracil components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
93806-79-2 |
|---|---|
Molekularformel |
C13H18N4O8 |
Molekulargewicht |
358.30 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C13H18N4O8/c1-4(14)10(21)16-6(12(22)23)9-7(19)8(20)11(25-9)17-3-2-5(18)15-13(17)24/h2-4,6-9,11,19-20H,14H2,1H3,(H,16,21)(H,22,23)(H,15,18,24)/t4-,6+,7-,8+,9+,11+/m0/s1 |
InChI-Schlüssel |
LEEINPKXKQPCMH-WRYFLRNCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)









